
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide , also known by its IUPAC name, is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.1790 g/mol . It belongs to the class of benzenesulfonamides and exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure of 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide consists of a benzene ring with a methoxy group (OCH₃) at the 4-position, a methyl group (CH₃) at the 2-position, and a sulfonamide group (SO₂NH₂) attached to the benzene ring. The piperidine and pyridazine moieties contribute to its overall structure .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial for its applications. Investigating its behavior under various reaction conditions, such as nucleophilic substitutions, oxidations, or reductions, would provide valuable insights. Again, referring to relevant literature is essential .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor. It’s particularly useful in preventing mild steel against corrosion in hydrochloric acid solutions. The compound’s adsorption and inhibition efficiency have been analyzed using electrochemical, surface, and theoretical calculation techniques .
Pharmacological Studies
Indole derivatives, which share a similar structural motif with the compound , have a wide range of pharmacological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes the compound a valuable candidate for the development of new therapeutic agents .
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the development of polymers. Its derivatives could be used as glove materials for protection against undissolved, dry solids, where abrasive particles are not present .
Molecular Biology
Given its potential role in inhibiting EZH2, the compound could be used in molecular biology research to study epigenetic modifications. By inhibiting EZH2, researchers can explore the effects of histone modification on gene expression and chromatin structure .
Environmental Chemistry
The compound’s ability to adsorb onto surfaces and protect against corrosion suggests applications in environmental chemistry. It could be used to develop coatings or treatments for metals to prevent environmental degradation .
Direcciones Futuras
: NIST Chemistry WebBook : El-Sawy ER, Mandour AH, Mahmoud K, Islam IE, Abo-Salem HM. “Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-substituted-2H-pyran-2-ones.” Eur J Med Chem. 2012 Jan;47(1):337-46. PMID: 22154835 : “Identification of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzenesulfonamide as a New Class of Polycomb Repressive Complex 2 (PRC2) Inhibitor by Pharmacophore-based Virtual Screening.” J Med Chem. 2016 Nov 10;59(21):9920-9935. PMID: 27739677
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-12-17(26-3)5-6-18(14)27(24,25)20-13-16-8-10-23(11-9-16)19-7-4-15(2)21-22-19/h4-7,12,16,20H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOJNVKPPWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

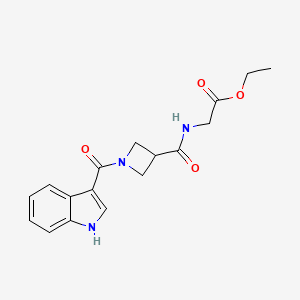
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)
![(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2905862.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
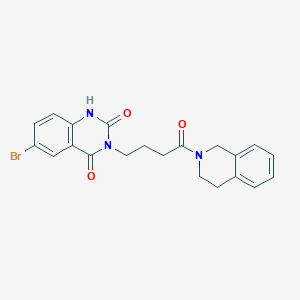
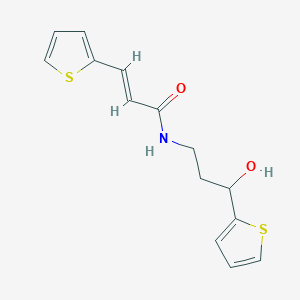
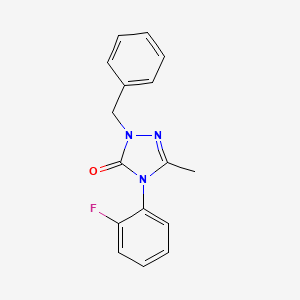
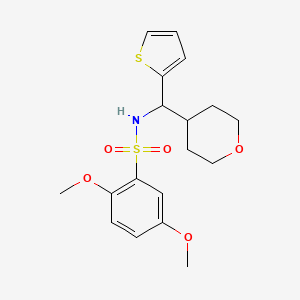
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
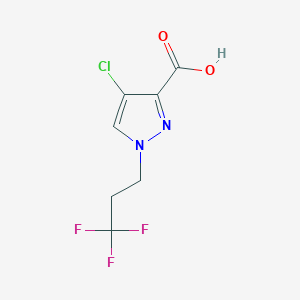
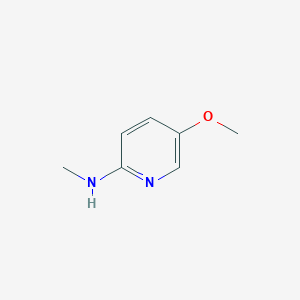
![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)